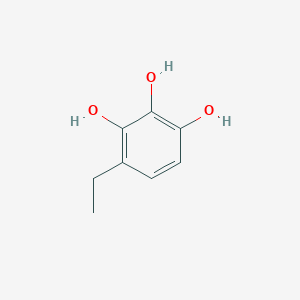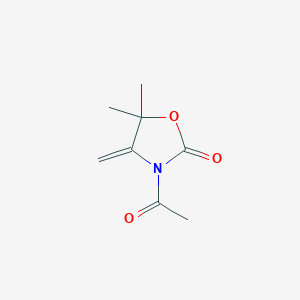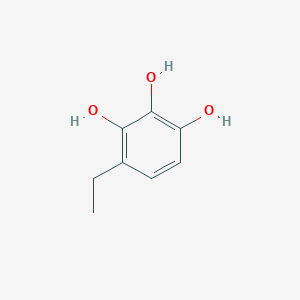
4-Ethylbenzene-1,2,3-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethylbenzene-1,2,3-triol: is an organic compound with the molecular formula C8H10O3 It is a derivative of benzene, where the benzene ring is substituted with an ethyl group at the fourth position and hydroxyl groups at the first, second, and third positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethylbenzene-1,2,3-triol can be achieved through several methods. One common approach involves the hydroxylation of 4-ethylphenol. This process typically requires a catalyst and an oxidizing agent. For instance, the use of hydrogen peroxide in the presence of a catalyst such as iron(III) chloride can facilitate the hydroxylation reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Ethylbenzene-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where the ethyl group or hydroxyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
4-Ethylbenzene-1,2,3-triol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of oxidative stress-related conditions.
Industry: It is used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Ethylbenzene-1,2,3-triol involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing the compound’s reactivity and biological activity. The pathways involved include:
Redox Reactions: The compound can act as an antioxidant, neutralizing free radicals and preventing oxidative damage.
Hydrogen Bonding: The hydroxyl groups can form hydrogen bonds with other molecules, affecting the compound’s solubility and interactions.
Vergleich Mit ähnlichen Verbindungen
4-Methylbenzene-1,2,3-triol: Similar structure but with a methyl group instead of an ethyl group.
4-Propylbenzene-1,2,3-triol: Similar structure but with a propyl group instead of an ethyl group.
4-Ethylbenzene-1,2-diol: Similar structure but with only two hydroxyl groups.
Uniqueness: 4-Ethylbenzene-1,2,3-triol is unique due to the specific positioning of the ethyl group and three hydroxyl groups, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
16555-68-3 |
|---|---|
Molekularformel |
C8H10O3 |
Molekulargewicht |
154.16 g/mol |
IUPAC-Name |
4-ethylbenzene-1,2,3-triol |
InChI |
InChI=1S/C8H10O3/c1-2-5-3-4-6(9)8(11)7(5)10/h3-4,9-11H,2H2,1H3 |
InChI-Schlüssel |
LJLXJBBGIPYQDM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=C(C=C1)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


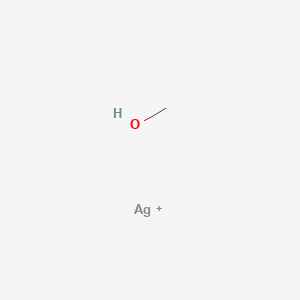

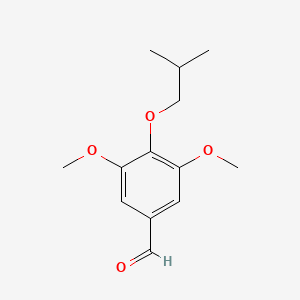
silane](/img/structure/B12561348.png)

![Acetamide, 2-bromo-N-(phenylmethyl)-N-[(trimethylsilyl)methyl]-](/img/structure/B12561361.png)
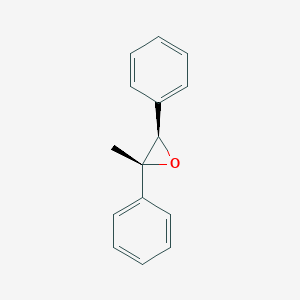

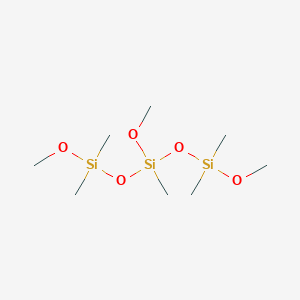
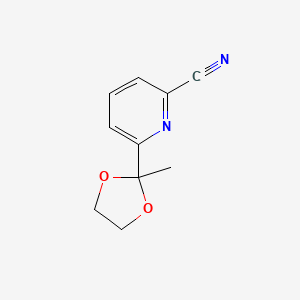
![N-(4-{[2-(1H-Imidazol-5-yl)ethyl]amino}-4-oxobutanoyl)glycine](/img/structure/B12561391.png)

